
6-(4-Methyl-1h-imidazol-1-yl)-3-pyridinecarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. The presence of these two rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and material science. The imidazole ring is known for its biological activity, while the pyridine ring is a common structural motif in many pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving an aldehyde and an amine.
Industrial Production Methods
Industrial production of 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, organometallic compounds
Major Products
Oxidation: 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid
Reduction: 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-methanol
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors that interact with imidazole and pyridine rings.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid
- 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-methanol
- 6-(4-methyl-1H-imidazol-1-yl)pyridine-3-amine
Uniqueness
6-(4-methyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both an imidazole ring and a pyridine ring, along with an aldehyde functional group. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
属性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
6-(4-methylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-5-13(7-12-8)10-3-2-9(6-14)4-11-10/h2-7H,1H3 |
InChI 键 |
YJIURICXCHFAJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C=N1)C2=NC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



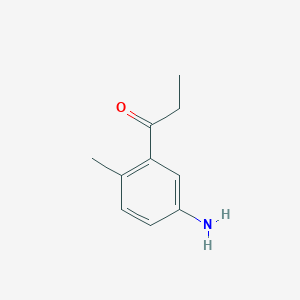

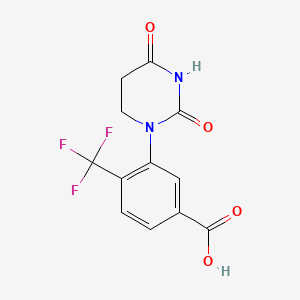
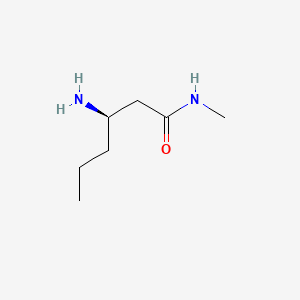
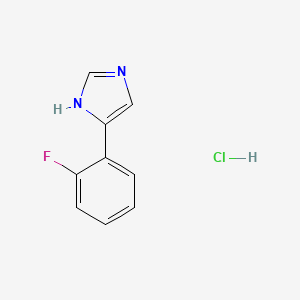
![4-chloro-6H,8H,9H-[1,4]oxazino[3,4-h]purine](/img/structure/B13493110.png)
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
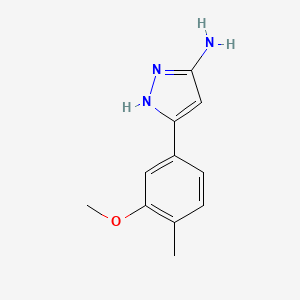
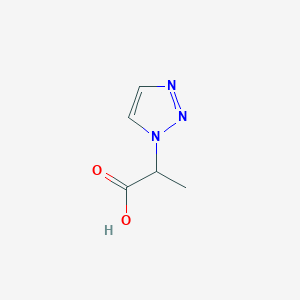
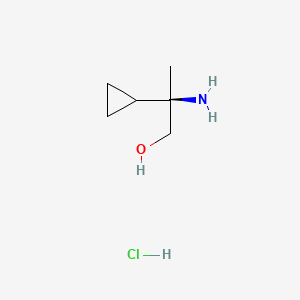
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)


